molecular formula C22H23NO4 B557874 1-Fmoc-4-piperidineacetic acid CAS No. 180181-05-9

1-Fmoc-4-piperidineacetic acid

Cat. No.: B557874
CAS No.: 180181-05-9
M. Wt: 365.4 g/mol
InChI Key: CQAGUAUKAZHOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

1-Fmoc-4-piperidineacetic acid can be synthesized through various synthetic routes. One common method involves the reaction of 4-piperidineacetic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM) . The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated solid-phase peptide synthesis (SPPS) equipment is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

1-Fmoc-4-piperidineacetic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions are typically peptides with the desired sequence, where the Fmoc group has been selectively removed and the amino acids have been successfully coupled.

Comparison with Similar Compounds

1-Fmoc-4-piperidineacetic acid is unique due to its specific structure and functional group, which make it particularly suitable for solid-phase peptide synthesis. Similar compounds include:

These compounds share the Fmoc protecting group but differ in their amino acid backbones, which confer different properties and reactivities in peptide synthesis.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)13-15-9-11-23(12-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAGUAUKAZHOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359661
Record name 1-Fmoc-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180181-05-9
Record name 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180181-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fmoc-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.